molecular formula C21H26ClNO2 B600795 Clemastine N-Oxide CAS No. 108825-05-4

Clemastine N-Oxide

Cat. No.: B600795
CAS No.: 108825-05-4
M. Wt: 359.89
InChI Key:
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Description

Clemastine N-Oxide is a derivative of clemastine, a first-generation antihistamine commonly used to treat allergic reactions this compound is formed through the oxidation of clemastine, introducing an oxygen atom to the nitrogen atom in the molecule

Mechanism of Action

Target of Action

Clemastine N-Oxide primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, rhinorrhea, pruritus, and acrimation . Clemastine is also known to act on specific neurons and neuroglia, exerting a protective effect .

Mode of Action

This compound operates as a selective histamine H1 antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This interaction leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate CHRM1, p38 MAPK, ERK, mTOR, and Wnt/β-catenin signaling pathways in oligodendrocyte progenitor cells (OPCs), oligodendrocytes (OLs), microglia, and neurons . These pathways are involved in cell differentiation, inflammation, and myelin repair .

Pharmacokinetics

This compound exhibits a bioavailability of 39.2% . It is metabolized in the liver and has an elimination half-life of 21.3 hours . The compound is excreted through the kidneys . The pharmacokinetic properties of this compound impact its bioavailability and therapeutic efficacy .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to promote myelin repair in a murine model of compression neuropathy . Clemastine treatment increases the myelin thickness and improves G-ratio . It also reduces microglia-derived IL-1β via the P38 signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a hypoxic environment, clemastine has been shown to improve hypomyelination by suppressing activated microglia and promoting the maturation of OPCs

Biochemical Analysis

Biochemical Properties

Clemastine N-Oxide, like its parent compound Clemastine, is likely to interact with various enzymes, proteins, and other biomolecules. Clemastine has been shown to inhibit Plasmodium growth by competitively binding to the CCT/TRiC tubulin chaperone

Cellular Effects

This compound is expected to have effects on various types of cells and cellular processes, similar to Clemastine. For instance, Clemastine has been shown to have beneficial effects in various central nervous system (CNS) disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders

Molecular Mechanism

Clemastine is a selective histamine H1 antagonist and binds to the histamine H1 receptor, blocking the action of endogenous histamine . It is plausible that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on Clemastine have shown that it can attenuate electrophysiologic and histomorphometric changes caused by compression through promoting myelin repair .

Dosage Effects in Animal Models

Studies on Clemastine have shown that it rescues hypoxia-induced hypomyelination with a minimum effective dose of 7.5 mg/kg/day .

Metabolic Pathways

Clemastine is metabolized by CYP450 isozymes oxidative N-dealkylation, and only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products .

Transport and Distribution

Clemastine can transport across the blood-brain barrier and act on specific neurons and neuroglia .

Subcellular Localization

Studies on Clemastine have shown that it is an endogenous metabolite of peroxisomes, where it is produced from l-Arg by a protein immunorelated to mouse iNOS .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clemastine N-Oxide can be synthesized through the oxidation of clemastine using various oxidizing agents. Common reagents include hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts or titanium silicalite .

Industrial Production Methods: Industrial production of this compound involves similar oxidation processes but on a larger scale. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety. These methods allow for the continuous production of this compound with high yields and minimal waste .

Chemical Reactions Analysis

Types of Reactions: Clemastine N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFEDGPQDFPLM-OJOWTSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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